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molecular formula C7H13IO2 B8747680 2-(2-iodoethoxy)tetrahydro-2H-pyran CAS No. 96388-83-9

2-(2-iodoethoxy)tetrahydro-2H-pyran

Cat. No. B8747680
M. Wt: 256.08 g/mol
InChI Key: FXKASOSOVAVXTA-UHFFFAOYSA-N
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Patent
US04808632

Procedure details

Freshly distilled dihydropyran (Aldrich, 59.0 g, 0.7 mol) was added dropwise to a cooled solution of 2-iodoethanol (Aldrich, 98 g, 0.57 mol) in Et2O (1L) containing 0.1 g of p-toluenesulfonic acid (Eastman). The solution was then stirred for 1 h at 5°. Solid K2CO3Mallinckrodt, 5 g) was then added to the reaction mixture and the resulting suspension stirred an additional 1 h at RT. The reaction was then filtered and the remaining solid washed with Et2O (1 L). The organic solutions were combined and concentrated rotary evaporation (in a flask washed with 1% NEt3 in H2O). The crude 2-(2-iodoethoxy)-tetrahydro-2-H-pyran (~100 g, 68.9%) was used without further purification.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.[I:7][CH2:8][CH2:9][OH:10].C1(C)C=CC(S(O)(=O)=O)=CC=1>CCOCC>[I:7][CH2:8][CH2:9][O:10][CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2][O:1]1

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
98 g
Type
reactant
Smiles
ICCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was then stirred for 1 h at 5°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Solid K2CO3Mallinckrodt, 5 g) was then added to the reaction mixture
STIRRING
Type
STIRRING
Details
the resulting suspension stirred an additional 1 h at RT
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered
WASH
Type
WASH
Details
the remaining solid washed with Et2O (1 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated rotary
CUSTOM
Type
CUSTOM
Details
evaporation (in a flask washed with 1% NEt3 in H2O)
CUSTOM
Type
CUSTOM
Details
The crude 2-(2-iodoethoxy)-tetrahydro-2-H-pyran (~100 g, 68.9%) was used without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ICCOC1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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